Dibutyltin mercaptopropionate

Description

Overview of Organotin Chemistry and Relevance to Dibutyltin (B87310) Mercaptopropionate

Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a diverse class of chemicals with a wide array of applications. lupinepublishers.com Their properties are largely dictated by the number and nature of the organic groups attached to the tin atom. baerlocher.com Diorganotin compounds of the type R₂SnX₂, where 'R' is an alkyl group and 'X' is an anionic ligand, are of particular industrial importance, especially as stabilizers for PVC. canada.ca

Dibutyltin mercaptopropionate falls into this category of diorganotin compounds. Its fundamental role in PVC stabilization stems from its ability to prevent the thermal degradation of the polymer. platinumindustriesltd.com When subjected to heat during processing, PVC has a tendency to undergo dehydrochlorination, releasing hydrogen chloride (HCl) and forming conjugated polyene sequences that lead to discoloration and embrittlement. lupinepublishers.com Organotin stabilizers like this compound function through a two-fold mechanism. platinumindustriesltd.com Firstly, they can react with and neutralize the evolved HCl, preventing it from catalyzing further degradation. publications.gc.ca Secondly, and more importantly, they substitute the labile chlorine atoms present at defect sites within the PVC polymer chain with the more stable mercaptopropionate group. lupinepublishers.com This "healing" of the polymer structure interrupts the unzipping reaction that leads to the formation of color-imparting polyenes. acs.org

The effectiveness of organotin stabilizers is influenced by the nature of the anionic 'X' group. semanticscholar.org Mercaptide-containing organotins, such as this compound, are known for their excellent heat-stabilizing efficiency, providing good early color and color retention during PVC processing. baerlocher.com

Historical Context of this compound in Industrial and Academic Applications

The use of organotin compounds as stabilizers for PVC dates back to the 1940s. lupinepublishers.com The early commercially successful stabilizers included dibutyltin dilaurate and dibutyltin maleate (B1232345). lupinepublishers.com The development of mercaptide-based organotin stabilizers, including alkyltin mercapto acid esters, occurred around 1951 and they found extensive use due to the outstanding heat stability they confer to PVC.

Dibutyltin β-mercaptopropionate appeared in the literature around 1965 and found a niche application as a highly specialized heat stabilizer, particularly in the production of blown non-food PVC bottles. dataintelo.com A key advantage noted was that it did not negatively affect the heat distortion temperature of the resin to the same extent as other liquid mercaptoester stabilizers. dataintelo.com Despite its effectiveness, its broader commercial adoption was somewhat limited by the higher cost of mercaptopropionic acid. dataintelo.com

In academic research, early studies focused on understanding the mechanism of its stabilizing action. For instance, research involving the reaction of dibutyltin β-mercaptopropionate with model compounds for labile chlorine sites in PVC, such as 4-chloro-2-pentene, demonstrated its high reactivity in substituting the chlorine atom, confirming the Frye-Horst postulate of stabilizer function. acs.org These mechanistic studies were crucial in establishing the fundamental principles of PVC stabilization by organotin compounds.

The table below summarizes key milestones in the historical development and application of this compound and related compounds.

| Time Period | Development/Application Milestone | Significance |

| c. 1940s | First commercial use of organotin compounds (e.g., dibutyltin dilaurate) as PVC stabilizers. lupinepublishers.com | Established organotins as effective heat stabilizers for PVC. |

| c. 1951 | Development of alkyltin mercapto acid esters as stabilizers. | Introduced a more efficient class of organotin stabilizers with superior heat stability. |

| c. 1965 | Dibutyltin β-mercaptopropionate appears in the literature and finds use in non-food PVC bottles. dataintelo.com | Provided a specialized stabilizer that offered advantages in maintaining the physical properties of the polymer. |

| Late 1960s/Early 1970s | Mechanistic studies using model compounds to elucidate the stabilizing action of dibutyltin β-mercaptopropionate. acs.org | Provided fundamental understanding of how organotin mercaptides stabilize PVC by substituting labile chlorines. |

Current Research Landscape and Knowledge Gaps for this compound

The current research landscape for organotin compounds, including this compound, is heavily influenced by regulatory pressures and a drive towards more sustainable and non-toxic alternatives. dataintelo.comstrategicrevenueinsights.com While organotin stabilizers are highly effective, concerns about the environmental fate and potential toxicity of tin compounds have spurred research in several key directions. dataintelo.com

Current Research Focus:

Development of Eco-Friendly Formulations: A significant area of research is the development of organotin stabilizers with reduced environmental impact. strategicrevenueinsights.com This includes the synthesis of novel organotin compounds with different ligands to modify their properties and degradation pathways. uq.edu.au

Alternative Applications: While PVC stabilization remains the primary application, academic research continues to explore organotin compounds in other areas. For example, organotin complexes are being investigated for their catalytic activity in various organic reactions and for their potential in medicinal chemistry. uobabylon.edu.iqnih.gov

Mechanistic Refinement: Advanced analytical techniques are being employed to further refine the understanding of the degradation and stabilization mechanisms of PVC, including the role of different organotin structures. uq.edu.au

Identified Knowledge Gaps:

Environmental Fate and Degradation: While it is known that dibutyltin compounds can degrade in the environment, detailed pathways and the nature of the degradation products of this compound specifically are not fully elucidated. canada.cacanada.ca Understanding its persistence and transformation in various environmental compartments is a critical knowledge gap.

Structure-Property Relationships: There is still a need for a more comprehensive understanding of the relationship between the molecular structure of organotin mercaptopropionates and their stabilizing efficiency, compatibility with other additives, and long-term performance.

High-Performance, Low-Toxicity Alternatives: A major challenge and knowledge gap lies in the design and synthesis of new stabilizers that can match the high performance of traditional organotins like this compound but with a more favorable toxicological and environmental profile. dataintelo.comstrategicrevenueinsights.com

Role in Advanced Polymer Systems: The application and behavior of this compound in more advanced polymer systems, such as PVC alloys and composites, is an area where further research is needed to optimize performance. baerlocher.com

The table below presents selected research findings related to the properties and application of this compound and related compounds.

| Research Area | Key Finding | Reference |

| PVC Stabilization Mechanism | Dibutyltin β-mercaptopropionate rapidly replaces labile allylic chlorine atoms in PVC model compounds, preventing thermal degradation. | acs.org |

| Industrial Application | Historically used as a specialized stabilizer in non-food PVC bottles due to its minimal impact on the resin's heat distortion point. | dataintelo.com |

| Environmental Fate | Dibutyltin species can be degraded by light in aqueous solutions, with monobutyltin (B1198712) and inorganic tin as products. | canada.ca |

| Analytical Methods | Chromatographic techniques coupled with mass spectrometry are used for the sensitive detection and quantification of organotin compounds. | inchem.orggnest.org |

Structure

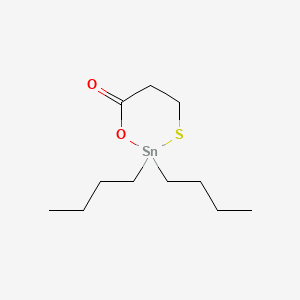

2D Structure

Properties

IUPAC Name |

2,2-dibutyl-1,3,2-oxathiastanninan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.C3H6O2S.Sn/c2*1-3-4-2;4-3(5)1-2-6;/h2*1,3-4H2,2H3;6H,1-2H2,(H,4,5);/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIAEMUUDSWZOX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn]1(OC(=O)CCS1)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058811 | |

| Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

78-06-8 | |

| Record name | 2,2-Dibutyldihydro-6H-1,3,2-oxathiastannin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyltin mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyltin mercaptopropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dibutyldihydro-6H-1,3,2-oxathiastannin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLTIN MERCAPTOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EG796O69O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Routes for Dibutyltin Mercaptopropionate

Established Synthetic Pathways for Dibutyltin (B87310) Mercaptopropionate (DBTM)

Reaction of Dibutyltin Oxides or Halides with Mercaptocarboxylic Acids or Esters

A primary and well-established method for synthesizing Dibutyltin Mercaptopropionate (DBTM) and related organotin compounds involves the reaction of a diorganotin oxide, such as dibutyltin oxide, with a mercaptocarboxylic acid or its ester. researchgate.netgoogle.com This reaction is a condensation reaction where water is typically formed as a byproduct and often removed to drive the reaction to completion. For instance, dibutyltin oxide can be reacted with two moles of a thioglycolate ester to form the corresponding dibutyltin bis(thioglycolate ester). google.com The use of dibutyltin oxide is common in these syntheses. researchgate.netuit.nosigmaaldrich.com

Alternatively, diorganotin dihalides, like dibutyltin dichloride, can be employed. These reactions often involve reacting the dihalide with a mercaptocarboxylic acid ester in the presence of a base to neutralize the hydrogen halide formed during the reaction. mdpi.com The choice between the oxide and halide precursor can depend on factors such as reactivity, cost, and the desired purity of the final product.

The reaction conditions for these syntheses can vary. For example, the reaction of dioctyltin (B90728) oxide with isooctylthioglycolate is carried out at around 50°C, with subsequent application of reduced pressure to remove the water formed. google.com In another example, the preparation of dibutyltin bis(acetylacetonate) from dibutyltin oxide and 2,4-pentanedione is conducted in toluene, with azeotropic distillation used to remove the water byproduct. epo.org

Interesterification and Transesterification Approaches for Dibutyltin Mercaptocarboxylic Acid Esters

Interesterification and transesterification reactions provide a versatile route to a variety of dibutyltin mercaptocarboxylic acid esters. google.com These methods involve the exchange of an alkoxy group from an ester with an alcohol, catalyzed by a suitable compound, often an organotin compound itself.

In a typical transesterification process, a dibutyltin bis(mercaptocarboxylic acid ester), such as dibutyltin bis(2-ethylhexyl 3-mercaptopropionate), is heated with a different alcohol, like stearyl alcohol, under reduced pressure. google.com The lower-boiling alcohol (in this case, 2-ethylhexyl alcohol) is distilled off, driving the equilibrium towards the formation of the new ester, dibutyltin bis(stearyl 3-mercaptopropionate). google.com The reaction temperature is typically maintained in the range of 130°C to 140°C. google.com

The efficiency of these reactions can be high, with some processes reporting ester interchange ratios exceeding 90%. google.com For example, the reaction of dibutyltin bis(methyl 3-mercaptocinnamate) with oleyl alcohol resulted in a 98.5% ratio of ester interchange. google.com Similarly, reacting dibutyltin bis(3-methoxybutyl 3-mercaptopropionate) with oleyl alcohol yielded a 96.5% interchange ratio. google.com

Dibutyltin oxide can also act as a catalyst for these reactions. For instance, it has been used to catalyze the interesterification between methyl 3-mercaptopropionate (B1240610) and 2-ethylhexyl alcohol. google.com

Table 1: Examples of Transesterification Reactions for Dibutyltin Mercaptocarboxylic Acid Esters

| Starting Dibutyltin Ester | Reactant Alcohol | Product | Ester Interchange Ratio (%) | Reference |

| Dibutyltin bis(2-ethylhexyl 3-mercaptopropionate) | Stearyl alcohol | Dibutyltin bis(stearyl 3-mercaptopropionate) | Not specified | google.com |

| Dibutyltin bis(methyl 3-mercaptocinnamate) | Oleyl alcohol | Dibutyltin bis(oleyl 3-phenyl-3-mercaptopropionate) | 98.5 | google.com |

| Dibutyltin bis(3-methoxybutyl 3-mercaptopropionate) | Oleyl alcohol | Dibutyltin bis(oleyl 3-mercaptopropionate) | 96.5 | google.com |

| Dibutyltin bis(butyl 2-mercaptoacetate) | 1,4-Butanediol | Not specified | 96.0 | google.com |

| Dibutyltin bis(methyl 2-methyl-3-mercaptopropionate) | Oleyl alcohol | Not specified | 90.6 | google.com |

Innovative and Green Synthesis Strategies for Organotin Mercaptopropionates

In-situ Thioxanthate Production for Organotin Compound Preparation

An innovative approach to synthesizing organotin compounds, including mercapto derivatives, involves the in-situ production of thioxanthates. google.com This method avoids the direct use of mercaptans, offering a more convenient and potentially lower-cost manufacturing route. google.com The process relies on the reaction of a metal or ammonium (B1175870) thioxanthate with a tin salt. google.com

A key feature of this strategy is the in-situ generation of the thioxanthate from a trithiocarbonate (B1256668). google.com For example, a sodium trithiocarbonate solution can be reacted with an organic halide, such as isooctyl chloroacetate, in a polar solvent like methanol (B129727) containing water. google.com The resulting thioxanthate is then reacted with a tin salt to produce the desired organotin compound. google.com This method provides a novel reaction pathway for attaching sulfur-containing groups to a tin atom. google.com

Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade this compound often requires purification to remove unreacted starting materials, catalysts, and byproducts. Common laboratory and industrial techniques include filtration, distillation, and recrystallization. google.com

After a synthesis reaction, the crude product mixture may contain the desired organotin compound along with residual catalysts and other impurities. Filtration can be used to separate insoluble materials. google.com For instance, in a transesterification reaction catalyzed by a tin compound, the catalyst can be precipitated by reacting the mixture with a carboxylic acid, and the resulting insoluble tin derivative is then removed by filtration. google.com

Distillation under reduced pressure is another effective method for purifying liquid organotin compounds by separating them based on differences in boiling points. For reactions where a solvent is used, it can be removed by evaporation under reduced pressure. epo.org

Recrystallization is a common technique for purifying solid organotin compounds. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the purified compound to crystallize out. mdpi.com For example, a synthesized organotin complex can be recrystallized from a solvent like hexane (B92381) to obtain crystals suitable for analysis. mdpi.com Column chromatography is also employed for the purification of esters, including those of organotin compounds. sciforum.net

Yield Optimization and Reaction Kinetics in this compound Synthesis

Optimizing the yield and understanding the reaction kinetics are crucial for the efficient synthesis of this compound. Several factors influence the reaction outcome, including temperature, reaction time, molar ratios of reactants, and the type of catalyst.

In transesterification reactions, the yield is significantly affected by the molar ratio of the alcohol to the starting ester. rcaap.pt For example, in biodiesel production via transesterification, increasing the methanol to oil molar ratio from 6:1 to 12:1 substantially increased the methyl ester yield. rcaap.pt However, a further increase in the ratio can sometimes lead to a slight reduction in yield. rcaap.pt

Temperature is another critical parameter. Higher temperatures generally increase the reaction rate. rcaap.pt In microwave-assisted esterifications using dibutyltin(IV) oxide as a catalyst, a temperature of 180°C for 50 minutes was found to be optimal for the reaction between heptanoic acid and benzyl (B1604629) alcohol, yielding 91% of the product after purification. sciforum.net Lower temperatures resulted in longer reaction times, while higher temperatures led to carbonization. sciforum.net

The choice of catalyst also plays a vital role. Dibutyltin compounds, such as dibutyltin dilaurate, are effective catalysts for various reactions, including polyurethane formation and silicone curing. semanticscholar.org The catalytic activity of dibutyltin oxide is attributed to its ability to form coordination intermediates with the reactants, facilitating the reaction. google.com

Advanced Spectroscopic and Structural Characterization of Dibutyltin Mercaptopropionate

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is a powerful tool for probing the structure of organotin compounds in solution. researchgate.net By analyzing the spectra of different nuclei, such as ¹³C, ¹H, and ¹¹⁹Sn, a comprehensive picture of the molecule's connectivity and geometry can be constructed.

Carbon-13 (¹³C) NMR Analysis of Butyl and Mercaptopropionate Moieties

The ¹³C NMR spectrum of dibutyltin (B87310) mercaptopropionate provides distinct signals for the carbon atoms within the butyl groups and the mercaptopropionate ligand. The chemical shifts of the butyl carbons are influenced by their proximity to the tin atom. Similarly, the resonances of the carbonyl and methylene (B1212753) carbons of the mercaptopropionate moiety offer valuable information about the ligand's coordination to the tin center.

Table 1: Predicted ¹³C NMR Chemical Shifts for Dibutyltin Mercaptopropionate

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Butyl-C1 | 18-22 |

| Butyl-C2 | 27-31 |

| Butyl-C3 | 26-30 |

| Butyl-C4 | 13-17 |

| Mercaptopropionate-C=O | 170-175 |

| Mercaptopropionate-CH₂ (α to S) | 30-35 |

| Mercaptopropionate-CH₂ (β to S) | 35-40 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Proton (¹H) NMR Spectroscopy for Structural Confirmation

¹H NMR spectroscopy complements the ¹³C NMR data by providing information about the proton environment in this compound. The spectrum typically shows a complex pattern of multiplets for the butyl protons due to spin-spin coupling. The protons of the mercaptopropionate ligand also exhibit characteristic signals, and their chemical shifts can confirm the attachment of the ligand to the tin atom. For instance, the disappearance of the S-H proton signal, which would typically appear in the free ligand, indicates the formation of a tin-sulfur bond. bsmiab.org

Tin-119 (¹¹⁹Sn) NMR for Coordination Environment Assessment

¹¹⁹Sn NMR spectroscopy is particularly informative for studying organotin compounds as the chemical shift is highly sensitive to the coordination number and geometry of the tin atom. researchgate.netacademie-sciences.fr Tin has three NMR-active spin ½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most frequently studied due to its higher sensitivity and natural abundance. researchgate.nethuji.ac.il The ¹¹⁹Sn chemical shift of this compound can indicate whether the tin center is four-, five-, or six-coordinate, which is crucial for understanding its structure in solution. An increase in the coordination number generally leads to an upfield shift (to lower frequency) in the ¹¹⁹Sn resonance. researchgate.net The presence of a single peak in the ¹¹⁹Sn NMR spectrum suggests the existence of only one type of tin environment in the sample. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding within a molecule. uni-siegen.de These two methods are complementary; IR spectroscopy detects changes in the dipole moment during a vibration, while Raman spectroscopy is sensitive to changes in polarizability. edinst.commdpi.com

Characteristic Vibrational Modes of the Mercaptopropionate Ligand

The IR and Raman spectra of this compound exhibit characteristic vibrational bands associated with the mercaptopropionate ligand. The absence of the S-H stretching vibration, typically observed around 2550 cm⁻¹ in the free thiol, is a strong indicator of the formation of a tin-sulfur (Sn-S) bond. bsmiab.orgrsc.org Furthermore, the position of the carboxylate (COO) stretching frequencies provides information about its coordination mode. A significant separation between the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching frequencies can suggest a bidentate or bridging coordination of the carboxylate group to the tin atom.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| ν(C=O) of carboxylate | 1500-1700 | IR, Raman |

| νasym(COO) | ~1550-1650 | IR |

| νsym(COO) | ~1350-1450 | IR |

| ν(Sn-S) | 300-400 | IR, Raman |

| ν(Sn-O) | 400-550 | IR, Raman |

| ν(Sn-C) | 500-600 | IR, Raman |

Note: These are general ranges and the exact frequencies can vary.

Analysis of Tin-Sulfur and Tin-Oxygen Stretching Frequencies

The far-infrared and Raman spectra are particularly useful for directly probing the bonds between the tin atom and the ligand. The appearance of bands in the 300-400 cm⁻¹ region can be attributed to the Sn-S stretching vibrations, confirming the coordination of the sulfur atom. bsmiab.org Similarly, bands in the 400-550 cm⁻¹ range are characteristic of Sn-O stretching vibrations, indicating the involvement of the carboxylate oxygen in coordination to the tin center. bsmiab.org The presence and positions of these bands help to build a comprehensive model of the coordination sphere around the tin atom in this compound.

X-ray Diffraction (XRD) and Single Crystal Crystallography

X-ray Diffraction (XRD) and single-crystal crystallography are powerful analytical techniques used to determine the three-dimensional atomic and molecular structure of crystalline materials. uol.demeasurlabs.comrigaku.com By analyzing the diffraction pattern produced when a crystal is exposed to X-rays, researchers can deduce bond lengths, bond angles, and other crucial geometrical parameters. uol.deresearchgate.net This information is vital for understanding the structure-property relationships of chemical compounds.

While a specific single-crystal X-ray diffraction study for this compound was not found in the provided search results, the structures of similar organotin(IV) complexes have been extensively studied, providing insights into the likely structural characteristics of the title compound. Organotin(IV) carboxylates and Schiff base complexes often exhibit diverse and interesting molecular and supramolecular structures, including monomeric, dimeric, and polymeric forms. nih.gov For instance, some dibutyltin(IV) complexes have been shown to form cyclic dimeric or tetranuclear structures. The specific structure adopted is influenced by the nature of the organic ligands attached to the tin center.

The crystal structure of a material is defined by the arrangement of its atoms, ions, or molecules into a regular, repeating three-dimensional lattice. measurlabs.com The smallest repeating unit of this lattice is known as the unit cell. uol.de X-ray diffraction analysis allows for the determination of these unit cell dimensions. measurlabs.com While the precise crystal structure of this compound is not detailed in the available results, it can be confirmed through X-ray diffraction analysis. google.com

The coordination geometry around the tin atom in organotin compounds is a key determinant of their chemical and physical properties. In many dibutyltin(IV) complexes, the tin atom is found in a penta-coordinated or hexa-coordinated state. researchgate.netresearchgate.net For example, studies on various dibutyltin(IV) complexes have revealed distorted octahedral or trigonal bipyramidal geometries around the tin center. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. libretexts.org For this compound, with a molecular formula of C11H22O2SSn, the predicted monoisotopic mass is approximately 338.03625 Da. uni.lu

Upon ionization in a mass spectrometer, the molecular ion ([M]+) is formed, and its mass-to-charge ratio (m/z) is measured. For this compound, the molecular ion peak would be expected around m/z 338. uni.lu The fragmentation of the molecular ion provides valuable structural information. In organotin compounds, fragmentation often involves the successive loss of the alkyl groups attached to the tin atom. For dibutyltin compounds, this would correspond to the loss of butyl groups. The isotopic pattern of tin, with its multiple stable isotopes, provides a characteristic signature in the mass spectrum, aiding in the identification of tin-containing fragments.

Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 339.04353 | 172.0 |

| [M+Na]+ | 361.02547 | 176.2 |

| [M-H]- | 337.02897 | 174.4 |

| [M+NH4]+ | 356.07007 | 190.2 |

| [M+K]+ | 376.99941 | 174.6 |

| [M+H-H2O]+ | 321.03351 | 165.7 |

| [M+HCOO]- | 383.03445 | 184.7 |

| [M+CH3COO]- | 397.05010 | 193.2 |

| [M+Na-2H]- | 359.01092 | 172.3 |

| [M]+ | 338.03570 | 174.4 |

| [M]- | 338.03680 | 174.4 |

Note: This data is predicted and provides a theoretical basis for mass spectrometry analysis.

Advanced Thermal Analysis Techniques for this compound in Material Systems

Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two such techniques that provide valuable information about the physical and chemical changes that occur upon heating.

Differential Scanning Calorimetry (DSC) is a widely used technique to study the curing process of polymers. mdpi.comnih.gov It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. innovatechlabs.com The curing of a thermosetting polymer is an exothermic process, which is observed as a peak in the DSC thermogram. mdpi.comresearchgate.net The area under this peak is proportional to the total heat of curing. mdpi.com

Dibutyltin compounds, including mercaptopropionate derivatives, are often used as catalysts in the curing of polymers such as polyurethanes and silicones. gnest.orggoogle.com DSC can be used to evaluate the efficiency of these catalysts by monitoring the curing reaction. mdpi.com The temperature at which the curing process begins and the peak temperature of the exotherm provide information about the reaction kinetics. nih.gov By performing DSC scans at different heating rates, kinetic parameters such as the activation energy of the curing reaction can be determined using methods like the Kissinger method. nih.gov

The degree of cure, which is the extent to which the polymerization reaction has proceeded, can also be determined from DSC data. mdpi.com This is a critical parameter as it directly influences the final properties of the cured polymer, such as its glass transition temperature (Tg). innovatechlabs.com The Tg, which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, can also be measured by DSC. innovatechlabs.comspecialchem.com An incompletely cured polymer will often exhibit a lower Tg than a fully cured one. innovatechlabs.com

Table 2: Typical Information Obtained from DSC in Polymer Curing Studies

| Parameter | Description |

| Onset Temperature | The temperature at which the curing reaction begins. |

| Peak Exotherm Temperature | The temperature at which the rate of the curing reaction is at its maximum. |

| Heat of Curing (ΔH) | The total amount of heat released during the curing reaction. |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a glassy to a rubbery state. |

| Degree of Cure | The extent to which the polymerization reaction has completed. |

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. upc.edumdpi.com It is used to assess the thermal stability of materials and to study their decomposition behavior. pleiades.onlineresearchgate.net

For this compound, TGA can be used to determine the temperature at which it begins to decompose. When used as a stabilizer in polymers like PVC, its thermal stability is a critical factor. pleiades.online The TGA curve for a polymer containing this compound would show one or more weight loss steps, corresponding to the degradation of the polymer and the stabilizer. ipfdd.de The temperature at which a certain percentage of weight loss occurs, such as 10% (T10%), is often used as a measure of thermal stability. mdpi.comresearchgate.net

The decomposition of organotin compounds can be a multi-stage process. ipfdd.de Analysis of the evolved gases during TGA, for example by coupling the TGA instrument to a mass spectrometer (TGA-MS), can provide information about the decomposition products and the degradation mechanism. ipfdd.de In the context of polymer stabilization, TGA studies can help to understand how the stabilizer improves the thermal stability of the polymer matrix. researchgate.net

Table 3: Key Parameters from TGA for Thermal Stability Assessment

| Parameter | Description |

| Onset Decomposition Temperature | The temperature at which significant weight loss begins. |

| T10%, T50%, etc. | The temperatures at which 10%, 50%, etc., of the initial mass has been lost. |

| Residue | The percentage of the initial mass remaining at the end of the experiment. |

| Decomposition Steps | The number of distinct weight loss events, which can indicate a multi-stage decomposition process. |

Dielectric Spectroscopy for Relaxation Processes in this compound-Modified Materials

Dielectric spectroscopy is a powerful technique utilized to investigate the molecular dynamics and relaxation processes in polymeric materials. In the context of materials synthesized using dibutyltin catalysts with mercaptopropionate-containing monomers, this method provides significant insights into the various molecular motions occurring within the polymer network across a wide range of frequencies and temperatures. The resulting poly(thiourethane) (PTU) networks exhibit several distinct dielectric relaxation processes, which are influenced by the chemical structure of the monomers and the presence of the catalyst.

Broadband Dielectric Spectroscopy (BDS) has been instrumental in characterizing these complex systems. acs.org The analysis typically involves measuring the real (ε′) and imaginary (ε″) parts of the complex permittivity as a function of frequency and temperature. nih.gov For instance, a study on a poly(thiourethane) network synthesized from hexamethylene diisocyanate (HDI) and trimethylolpropane (B17298) tris(3-mercaptopropionate) (S3) with dibutyltin dilaurate (DBTDL) as a catalyst, revealed multiple relaxation processes. nih.govresearchgate.net The measurements were conducted over a frequency range of 10⁻¹ Hz to 10⁷ Hz and a temperature range from 123 K to 523 K. acs.orgnih.gov

The observed relaxation phenomena in these materials can be categorized into low-temperature and high-temperature processes. acs.orgnih.gov

Low-Temperature Relaxations:

At lower temperatures, typically in the glassy state of the polymer, several secondary relaxation processes, denoted as γ and β relaxations, are observed. nih.govresearchgate.net These are generally attributed to non-cooperative, localized molecular motions. nih.govresearchgate.net For the HDI-S3 network, two distinct γ-relaxations (γ₁ and γ₂) and one β-relaxation were identified. acs.orgnih.gov These relaxations have been associated with the movements of specific functional groups within the polymer structure. acs.org The apparent activation energies for these processes provide a measure of the energy barrier for these localized motions. nih.govresearchgate.net

High-Temperature Relaxations:

At higher temperatures, more cooperative and large-scale molecular motions become active. These include the α-relaxation, which is associated with the glass transition (Tg) of the polymer, and other processes labeled as α* and ρ. nih.govresearchgate.net The αTg relaxation reflects the segmental motions of the main polymer chains. nih.gov

The α* relaxation, observed at temperatures above the main glass transition, is of particular interest in these covalent adaptable networks. It has been linked to the bond exchange reactions within the network, which are responsible for the material's vitrimeric or self-healing properties. nih.govresearchgate.net The dissociative or associative nature of this bond exchange mechanism can be further investigated by analyzing the DC conductivity (σDC) of the material. nih.govresearchgate.net

The ρ relaxation is often attributed to interfacial polarization, also known as the Maxwell-Wagner-Sillars (MWS) effect, which can arise from heterogeneities within the material. nih.govresearchgate.net

The specific characteristics of these relaxation processes, including their temperature dependence and activation energies, are summarized in the following table for a representative poly(thiourethane) network.

| Relaxation Process | Molecular Origin | Apparent Activation Energy (kJ·mol⁻¹) |

| γ₁ | Non-cooperative local motions in the glassy state | 30 nih.govresearchgate.net |

| γ₂ | Non-cooperative local motions in the glassy state | 36 nih.govresearchgate.net |

| β | Non-cooperative local motions in the glassy state | 60 nih.govresearchgate.net |

| αTg | Glass transition (segmental motions) | - |

| α* | Bond exchange reaction | - |

| ρ | Interfacial polarization | - |

The study of these relaxation processes through dielectric spectroscopy is crucial for understanding the structure-property relationships in these advanced materials. The insights gained are valuable for the design of polymers with tailored viscoelastic and self-healing characteristics for various applications. Further research has also explored the influence of different diisocyanate structures and the incorporation of inorganic moieties like polyhedral oligomeric silsesquioxanes (POSS) on the dielectric and mechanical properties of these poly(thiourethane) networks, demonstrating the tunability of their relaxation behaviors. upc.eduupc.edu

Mechanistic Investigations of Dibutyltin Mercaptopropionate Reactivity

Chemical Stabilization Mechanisms in Polymeric Systems

The thermal stabilization of poly(vinyl chloride) (PVC) by additives is a critical area of study due to the polymer's inherent instability at processing temperatures. iyte.edu.tr Dibutyltin (B87310) mercaptopropionate is a prominent stabilizer, and its reactivity is multifaceted, involving several chemical pathways to prevent the degradation of the polymer matrix.

The primary degradation pathway for PVC is dehydrochlorination, a chain reaction that releases hydrogen chloride (HCl) and forms conjugated polyene sequences, leading to discoloration and deterioration of the polymer's physical properties. mdpi.comingenieur-buch.de Dibutyltin mercaptopropionate effectively inhibits this process through a combination of mechanisms. The fundamental role of such stabilizers is to substitute the labile chlorine atoms present at defect sites within the PVC structure with more thermally stable groups. ingenieur-buch.deacs.org

A primary function of organotin stabilizers like this compound is to scavenge the hydrogen chloride that is released during PVC degradation. semanticscholar.orgum.edu.my This is crucial because HCl has an autocatalytic effect, accelerating further degradation of the polymer. researchgate.netspecialchem.com The tin stabilizer reacts with HCl, neutralizing it and thereby preventing this catalytic cycle. um.edu.myaston.ac.uk This reaction typically involves the cleavage of the tin-sulfur bond in the mercaptide, with the tin atom forming tin chloride species. um.edu.my

The general reaction can be represented as: Bu2Sn(SR)2 + 2HCl → Bu2SnCl2 + 2RSH

This scavenging action is a fundamental aspect of preventing the rapid, zipper-like dehydrochlorination of the PVC chains. ingenieur-buch.de

Beyond simply neutralizing HCl, this compound actively "mends" the polymer chain by replacing unstable chlorine atoms with more stable mercaptide ligands. acs.org These labile chlorines, often found at allylic positions created during polymerization or initial degradation, are the initiation sites for dehydrochlorination. iyte.edu.tr

The substitution reaction proceeds as follows: ~CH=CH-CHCl~ + Bu2Sn(SR)2 → ~CH=CH-CH(SR)~ + Bu2Sn(Cl)(SR)

By replacing the allylic chlorine with a mercaptopropionate group, the stabilizer creates a more thermally stable structure, effectively halting the unzipping reaction at that site. acs.orgchempedia.info This mechanism was first proposed by Frye and Horst, who found evidence of ester groups from metal carboxylate stabilizers being incorporated into the polymer chain. acs.org

Kinetic studies using model compounds have provided significant insights into the stabilization mechanism. Research comparing the reactivity of this compound with allylic chlorides (e.g., 4-chloro-2-pentene) and tertiary chlorides (e.g., 2-chloro-2-methylbutane) has demonstrated the preferential reaction with the former. acs.org

Table 1: Reaction Half-Times of Dibutyltin β-Mercaptopropionate with Model Chlorides

| Reactant | Concentration (M) | Stabilizer Concentration (M) | Reaction Half-Time (minutes) | Temperature (°C) |

| 4-chloro-2-pentene | 0.172 | 0.0858 | 4 | 100 |

| 2-chloro-2-methylbutane | 0.161 | 0.0806 | 4.8 hours | 100 |

This data illustrates the significantly faster reaction of the stabilizer with the allylic chloride model compound, supporting the theory that these structures are the primary sites of instability in PVC. acs.org

The reaction of 4-chloro-2-pentene with this compound is rapid, with a half-time of approximately 4 minutes at 100°C when the stabilizer is in excess. acs.org This high reaction rate is crucial for effective stabilization during the high-temperature processing of PVC.

This compound possesses two distinct reactive functionalities: the mercaptide (-S-) and the carboxylate (-COO-). Kinetic studies have revealed that these two groups react at different rates with allylic chlorides. acs.org The mercaptide functionality is significantly more reactive than the carboxylate functionality in substituting the labile chlorine atoms. acs.org

Table 2: Comparison of Reaction Half-Times for Mercaptide and Carboxylate Functionalities

| Reacting Functionality | Reactant Conditions | Reaction Half-Time (minutes) |

| Mercaptide (alone) | Equivalent amounts of reactants | 15 |

| Both Mercaptide and Carboxylate | Equivalent amounts of reactants | 198 |

This data, from a study on the reaction of dibutyltin β-mercaptopropionate with 4-chloro-2-pentene, highlights the much greater reactivity of the mercaptide group. acs.org

This difference in reactivity indicates that the initial and most rapid stabilization effect comes from the mercaptide group, while the carboxylate may play a secondary or longer-term role. acs.org

The degradation of PVC is an autocatalytic process, meaning that a product of the reaction, namely HCl, acts as a catalyst for further reaction. researchgate.net This leads to an accelerating rate of dehydrochlorination. researchgate.netspecialchem.com

Furthermore, metal chlorides, which are products of the stabilization reaction, can also influence the degradation process. For instance, dibutyltin dichloride (Bu2SnCl2), formed from the reaction of the stabilizer with HCl or a labile chlorine site, can itself catalyze the reaction between the stabilizer and the allylic chloride. acs.org This was observed in studies with dibutyltin dilaurate, where the reaction was found to be autocatalytic due to the formation of dibutyltin dichloride. acs.org

Poly(vinyl chloride) (PVC) Dehydrochlorination Inhibition by this compound

Catalytic Roles in Dynamic Covalent Networks and Vitrimer Chemistry

Vitrimers represent a class of polymers that bridge the gap between traditional thermosets and thermoplastics. They possess the dimensional stability and solvent resistance of cross-linked networks, yet they can be reprocessed and reshaped at elevated temperatures due to dynamic covalent bond exchange reactions. nih.gov The catalyst is a key component in these systems, dictating the temperature at which the network topology can rearrange and the rate of this rearrangement.

Catalysis of Transcarbamoylation Reactions in Polyurethanes and Polyhydroxyurethanes by this compound

Dibutyltin compounds, including derivatives like dibutyltin dilaurate (DBTDL), have been shown to be effective catalysts for transcarbamoylation reactions in polyurethane networks. upc.eduupc.edu This reaction is the cornerstone of vitrimeric behavior in polyurethanes, allowing for the exchange of carbamate (B1207046) bonds and enabling reprocessing and self-healing properties. nih.govacs.org The presence of a catalyst like DBTDL is often necessary to achieve a reasonable rate of bond exchange and, consequently, recyclability. upc.edu

The catalytic mechanism involves the activation of the carbamate group by the tin catalyst, facilitating its reaction with another carbamate group or a free hydroxyl group in the case of polyhydroxyurethanes. researchgate.net This leads to a dynamic network that can relax stress and be reformed under thermal stimulus. upc.edu The amount of catalyst has a significant impact on the vitrimeric properties; for instance, increasing the DBTDL content can drastically reduce the time required for complete stress relaxation. upc.edu

Mechanistic Pathways of Bond Exchange in this compound-Catalyzed Systems (Associative vs. Dissociative)

The bond exchange mechanisms in vitrimers can be broadly categorized as associative or dissociative. nih.gov In an associative mechanism, a new bond is formed concurrently with or before the old bond breaks, maintaining a constant crosslink density throughout the process. researchgate.net Conversely, a dissociative mechanism involves the breaking of a bond to form reactive intermediates, which then reform new bonds, leading to a temporary decrease in crosslink density. researchgate.net

In polyurethane systems catalyzed by organotin compounds like DBTDL, the transcarbamoylation reaction is generally considered to proceed through an associative pathway. researchgate.net The catalyst facilitates the exchange between two carbamate units or between a carbamate and a hydroxyl group without the network dissociating into its constituent isocyanate and alcohol precursors. researchgate.net This associative nature is crucial for maintaining the structural integrity of the material during reprocessing. nih.gov However, some studies suggest that under certain conditions, particularly with specific catalyst and monomer combinations, a dissociative pathway may also contribute. upc.edu

Influence of this compound on Topological Rearrangement in Vitrimers

The primary role of a catalyst like this compound in a vitrimer is to lower the activation energy for the bond exchange reaction, thereby enabling topological rearrangement of the network at accessible temperatures. upc.edunih.gov This rearrangement allows the material to flow and adopt new permanent shapes when heated above its topology freezing temperature (Tv), a characteristic feature of vitrimers. nih.govnih.gov

The concentration of the catalyst directly influences the rate of this topological rearrangement. upc.edu Higher catalyst concentrations lead to faster stress relaxation and a lower Tv, meaning the material becomes malleable at lower temperatures. upc.edu This tunability is a significant advantage in designing vitrimers for specific applications. The catalyst-driven bond exchange allows for the continuous reorganization of the network structure, which is observable at a microscopic level and is responsible for the macroscopic properties of weldability, recyclability, and shape-memory effects. upc.edunih.gov

Chemical Degradation Pathways of this compound in Abiotic Environments

While the catalytic activity of organotin compounds is beneficial in polymer chemistry, their environmental fate is a matter of concern. The degradation of these compounds in abiotic environments, particularly through photolysis, is an important aspect to consider.

Photolytic Degradation Processes of Organotin Mercaptopropionates

Organotin compounds are known to undergo photolytic degradation in aqueous environments. nih.govpjoes.com The primary mechanism of degradation involves the sequential cleavage of the tin-carbon bonds upon exposure to ultraviolet (UV) radiation. researchgate.net This process leads to the progressive dealkylation or dearylation of the organotin compound, ultimately resulting in the formation of less toxic inorganic tin species. pjoes.comresearchgate.net

For a compound like this compound, the photolytic degradation would proceed through the stepwise removal of the butyl groups from the tin atom. The general pathway for the degradation of a tri-substituted organotin (R3SnX) is: R3SnX → R2SnX2 → RSnX3 → SnX4. researchgate.net In the case of dibutyltin compounds, the degradation would start from R2SnX2.

The presence of other substances in the water, such as dissolved organic matter (DOM), can influence the rate of photodegradation. nih.gov For instance, excited state triplet DOM can react with organotin compounds, potentially increasing their release from matrices like PVC microplastics and enhancing their degradation. nih.gov Conversely, high salinity can inhibit photodegradation. nih.gov It has also been noted that the binding of organometallic compounds to natural organic ligands containing thiols can enhance their photolytic degradation. nih.gov

Hydrolytic Stability and Degradation of this compound Analogs

The hydrolytic stability of organotin compounds, including this compound and its analogs, is a critical factor in their environmental fate and reactivity. Organotin carboxylates are generally sensitive to moisture and are best handled under dry conditions. thieme-connect.de Hydrolysis of these compounds typically yields the corresponding organotin oxides and carboxylic acids. thieme-connect.de In solution, they often exist as monomers with pentacoordinated tin atoms, while in the solid state, they can form polymeric chains. thieme-connect.de

The degradation of organotin compounds in the environment can proceed through various pathways. Studies have shown that di-substituted organotin compounds can undergo stepwise dealkylation. researchgate.net For instance, in aqueous solutions, monobutyltin (B1198712) and dibutyltin have been observed to degrade under the influence of light, with the half-life of monobutyltin being significantly shorter than that of dibutyltin. canada.ca The degradation products primarily consist of inorganic tin. canada.ca The stability of butyltin species is also influenced by pH, with less stability observed in acidic conditions. canada.ca

In the context of PVC stabilization, where this compound and its analogs are used, their reaction with hydrogen chloride (HCl) is a key aspect of their function. They react with HCl to form organotin chlorides, which prevents the acid from catalyzing further polymer degradation. iyte.edu.tr Additionally, they can substitute labile chlorine atoms on the polymer chain with mercaptide groups, which are more stable and less prone to elimination. iyte.edu.tr

The hydrolytic degradation of organotin compounds can be influenced by the structure of the molecule. For example, due to steric hindrance, dibutyltin dilaurate is less readily hydrolyzed to the inactive dibutyltin oxide compared to dibutyltin diacetate, which can affect its catalytic activity. researchgate.net The hydrolysis of diorganotin dicarboxylates can be partial, leading to the formation of distannoxanes. nbu.ac.in

The following table summarizes the hydrolytic stability and degradation of some this compound analogs and related compounds:

| Compound/Analog | Conditions | Observations | Reference |

| Monobutyltin | 90% water/10% acetonitrile (B52724), light (300 nm) | Half-life of 0.4 days; degraded to inorganic tin. | canada.ca |

| Dibutyltin | 90% water/10% acetonitrile, light (300 nm) | Half-life > 9 days; degraded to monobutyltin and inorganic tin. | canada.ca |

| Dibutyltin Dilaurate | Not specified | Less readily hydrolyzed to dibutyltin oxide compared to dibutyltin diacetate due to steric hindrance. | researchgate.net |

| Dibutyltin Diacetate | Not specified | More readily hydrolyzed to dibutyltin oxide compared to dibutyltin dilaurate. | researchgate.net |

| Diorganotin Dicarboxylates | General | Undergo partial hydrolysis to produce distannoxanes. | nbu.ac.in |

| Dibutyltin β-mercaptopropionate | Reaction with 4-chloro-2-pentene at 100°C | Reaction half-time is 4 minutes. | acs.org |

Successive Dealkylation and Speciation of this compound Derivatives

The successive dealkylation of organotin compounds is a primary degradation pathway in various environmental and biological systems. nih.govresearchgate.net This process involves the sequential removal of alkyl groups from the tin atom, leading to the formation of less substituted and generally less toxic organotin species. researchgate.net For tributyltin (TBT), biodegradation often occurs through sequential dealkylation to dibutyltin (DBT), then monobutyltin (MBT), and finally to inorganic tin. researchgate.net

The speciation of this compound derivatives is influenced by environmental conditions. In anaerobic environments, such as those found in landfills, microorganisms can either methylate inorganic tin and methyltins or perform dealkylation, depending on the concentration of tin compounds. Lower concentrations of tin tend to favor dealkylation.

Studies using activated sludge have demonstrated that the biodegradation of organotin compounds like DBT occurs via a sequential dealkylation process. nih.gov In these systems, DBT has been shown to have a half-life of approximately 5.1 days in non-acclimatized biomass and 3.6 days in acclimatized biomass. nih.gov This indicates that microorganisms can adapt to and more efficiently degrade these compounds over time. nih.gov The process of dealkylation can also be influenced by biological molecules. For example, dithiols have been shown to facilitate the dealkylation of trialkyltin compounds. nih.gov

The degradation rates of organotin compounds in soil also follow the trend of successive dealkylation, with degradation rates generally in the order of mono-substituted ≥ di-substituted > tri-substituted compounds. researchgate.net This stepwise dealkylation has been observed for di-substituted organotins in all studied cases. researchgate.net

The following table presents data on the dealkylation and speciation of dibutyltin and related compounds under different conditions:

| Compound | System/Condition | Process | Products | Half-life (t½) | Reference |

| Dibutyltin (DBT) | Activated sludge (non-acclimatized) | Biodegradation/Dealkylation | Monobutyltin (MBT), Inorganic Tin | 5.1 days | nih.gov |

| Dibutyltin (DBT) | Activated sludge (acclimatized) | Biodegradation/Dealkylation | Monobutyltin (MBT), Inorganic Tin | 3.6 days | nih.gov |

| Tributyltin (TBT) | Activated sludge (non-acclimatized) | Biodegradation/Dealkylation | Dibutyltin (DBT), Monobutyltin (MBT) | 10.2 days | nih.gov |

| Tributyltin (TBT) | Activated sludge (acclimatized) | Biodegradation/Dealkylation | Dibutyltin (DBT), Monobutyltin (MBT) | 1.4 days | nih.gov |

| Di-substituted OTCs | Forest, mineral, and wetland soils | Degradation/Dealkylation | Mono-substituted OTCs, Inorganic Tin | 0.5 to 15 years (estimated) | researchgate.net |

Applications of Dibutyltin Mercaptopropionate in Advanced Materials Science

Polymer Stabilization Technologies

The primary application of dibutyltin (B87310) mercaptopropionate in polymer science is as a heat stabilizer, particularly for chlorine-containing polymers that are susceptible to thermal degradation during processing.

Heat Stabilizer Formulations for Poly(vinyl chloride) (PVC)

Dibutyltin mercaptopropionate is recognized as a highly effective heat stabilizer for both rigid and plasticized poly(vinyl chloride) (PVC). baerlocher.combaerlocher.comiyte.edu.tr During the high-temperature processing of PVC, such as extrusion and calendering, the polymer can undergo dehydrochlorination, leading to discoloration, embrittlement, and loss of mechanical properties. iyte.edu.trgoogle.com this compound mitigates this degradation by replacing labile chlorine atoms on the PVC backbone with its more stable mercaptopropionate ligands. acs.org This action effectively "mends" the polymer chain and prevents the unzipping reaction that leads to the formation of undesirable polyene sequences. acs.org It is particularly valued for providing excellent initial color and clarity in rigid PVC products. songwon.comsongwon.com

The optimization of stabilizer systems containing this compound involves balancing its concentration to achieve desired performance characteristics against economic and regulatory considerations. Research has shown that the effectiveness of organotin stabilizers is concentration-dependent. acs.org For instance, studies on related dibutyltin compounds have demonstrated that varying the concentration can significantly impact the thermal stability of PVC, as measured by metrics like the Yellowness Index (YI). A key aspect of optimization is the use of synergistic blends. Combinations of mono- and di-alkyltin compounds often provide superior performance compared to the use of a single compound. google.com This synergistic approach can lead to more efficient stabilization at lower total tin content, which is economically and toxicologically advantageous. google.com

The following table, based on data for a related polymeric dibutyltin stabilizer, illustrates how modifications to the polymer backbone can optimize thermal stability performance in PVC.

Table 1: Performance of Different Polymeric Dibutyltin Stabilizer Formulations in PVC This table is illustrative of the optimization concept within dibutyltin-based stabilizers. Data is derived from research on polymeric dibutyltin maleate (B1232345) copolymers.

| Stabilizer Formulation | Dynamic Stability Time (min) at 200°C | Yellowness Index (YI) after 60 min |

| P(DBTM/St) | 65 | 45.3 |

| P(DBTM/St/MA) | 72 | 38.6 |

| P(DBTM/St/NPMI) | 63 | 51.2 |

| P(DBTM/St/NCPMI) | 60 | 55.8 |

| P(DBTM/St/NNOPMI) | 58 | 59.1 |

Source: Adapted from research on polymeric dibutyltin maleate (DBTM) copolymers with styrene (B11656) (St), methyl acrylate (B77674) (MA), and N-substituted maleimides (NPMI, NCPMI, NNOPMI). pleiades.online

The performance of this compound can be significantly enhanced through synergistic combinations with other co-stabilizers. These co-stabilizers can complement the primary stabilization mechanism of the organotin compound, often leading to improved long-term stability and better initial color.

Common co-stabilizers used in conjunction with organotin mercaptides include:

Metal Soaps: Calcium stearate (B1226849) (CaSt₂) and zinc stearate (ZnSt₂) are frequently used. In these systems, the zinc stearate provides good early color but can lead to sudden, catastrophic degradation ("zinc burning"). The calcium stearate acts as a better HCl acceptor and can react with the zinc chloride formed, regenerating the more active zinc stabilizer. This synergistic interaction delays the "zinc burning" effect and provides robust long-term stability.

Epoxy Compounds: Epoxidized soybean oil (ESBO) or other epoxy plasticizers can act as secondary stabilizers. They function by scavenging the hydrogen chloride (HCl) that is released during PVC degradation. A notable synergistic effect is observed when organotin mercaptides are used with epoxy plasticizers, resulting in enhanced heat stability. songwon.com

Phosphites: Organic phosphites can improve color and light stability by acting as antioxidants and chelating metal ions that might otherwise catalyze degradation.

Polyols: Compounds like pentaerythritol (B129877) can contribute to long-term heat stability by complexing with metal chlorides.

The combination of a primary organotin stabilizer like this compound with these co-stabilizers allows for the formulation of highly efficient and customized stabilization packages for a wide range of PVC applications.

Integration into Other Polymer Matrices for Enhanced Thermal Stability

Furthermore, organotin compounds, including dibutyltin S,S-bis(mercaptopropionate), have been investigated as color stabilizers for polymers with a high content of olefinic nitrile, such as those based on acrylonitrile. google.com A U.S. patent demonstrated that the inclusion of dibutyltin S,S-bis(mercaptopropionate) in a nitrile-containing polymer significantly reduced discoloration upon heat aging compared to an unstabilized sample. google.com This indicates its utility in preventing thermal degradation in polymer matrices beyond PVC.

Role in Polyurethane and Poly(thiourethane) Chemistry

Organotin compounds are well-known for their catalytic activity in various polymerization reactions, including the formation of polyurethanes.

Catalysis in Thiol-Isocyanate Click Reactions for Poly(thiourethane) Synthesis

The synthesis of poly(thiourethanes) (PTUs) through the reaction of thiols and isocyanates is a prominent example of a "click reaction" in polymer chemistry, valued for its high efficiency and specificity. This reaction is typically catalyzed to achieve practical reaction rates. While organotin compounds are among the most common acid catalysts for this process, the scientific literature predominantly cites dibutyltin dilaurate (DBTDL) and dibutyltin dichloride as the catalysts of choice for the thiol-isocyanate click reaction. researchgate.net

These catalysts are effective in promoting the nucleophilic addition of the thiol group to the isocyanate group, leading to the formation of the thiourethane linkage. Studies have explored the use of DBTDL in synthesizing a variety of poly(thiourethane) networks, including those with vitrimeric (self-healing) properties and those for optical applications.

Although this compound is not commonly cited as a primary catalyst for this specific click reaction, its chemical structure, containing both mercaptide and carboxylate functionalities, suggests it is a reactive species. acs.org Research on its role in PVC stabilization has shown that the mercaptide functionality is highly reactive in substituting labile chlorine atoms. acs.org This inherent reactivity of the tin-sulfur bond is fundamental to the catalytic action of related organotin compounds in poly(thiourethane) synthesis. However, for the specific purpose of catalyzing the thiol-isocyanate reaction to form poly(thiourethanes), other dibutyltin derivatives are more frequently employed in documented research.

Table of Mentioned Chemical Compounds

| Chemical Name | Abbreviation / Common Name |

| This compound | - |

| Poly(vinyl chloride) | PVC |

| Dibutyltin Dilaurate | DBTDL |

| Dibutyltin Dichloride | - |

| Acrylonitrile-Butadiene-Styrene | ABS |

| Nitrile-Butadiene Rubber | NBR |

| Calcium Stearate | CaSt₂ |

| Zinc Stearate | ZnSt₂ |

| Epoxidized Soybean Oil | ESBO |

| Hydrogen Chloride | HCl |

| Pentaerythritol | - |

| Dibutyltin Maleate | DBTM |

| Styrene | St |

| Methyl Acrylate | MA |

| N-phenylmaleimide | NPMI |

| N-p-chlorophenylmaleimide | NCPMI |

| N-(4-nitrophenyl)maleimide | NNOPMI |

Development of Covalent Adaptable Networks (CANs) and Vitrimers using this compound

Covalent Adaptable Networks (CANs) represent a revolutionary class of polymers that bridge the gap between traditional thermosets and thermoplastics. vitrimers.net These materials possess dynamic covalent bonds that can rearrange under specific stimuli, such as heat, allowing the material to be reshaped, repaired, or recycled without compromising its crosslinked network integrity. vitrimers.net Vitrimers are a specific type of CAN that exhibit a gradual viscosity change with temperature, akin to glass, due to an associative exchange mechanism of their dynamic bonds. vitrimers.netupc.edu

Dibutyltin compounds, including catalysts like dibutyltin dilaurate (DBTDL), play a crucial role in the synthesis of certain CANs and vitrimers, particularly in poly(thiourethane) and polyurethane systems. upc.edumdpi.com The catalyst facilitates the dynamic exchange of covalent bonds, such as carbamate (B1207046) or thiocarbamate linkages, which is the fundamental principle behind the adaptable nature of these networks. mdpi.com This exchange allows the polymer network to relax stress and flow at elevated temperatures, a characteristic feature of vitrimers. upc.edu

For instance, in poly(thiourethane) networks, a tin-catalyst has been shown to induce a vitrimeric behavior, enabling the material to be reshaped and recycled. mdpi.com The presence of the catalyst allows for the reversible exchange of thiocarbamate groups, which is essential for the network's adaptability. mdpi.com Research has demonstrated that the activation energy for this exchange process is significantly lower in poly(thiourethane) networks compared to their polyurethane counterparts, suggesting a kinetic advantage for the sulfur-containing systems. mdpi.com

The development of these adaptable networks opens up possibilities for creating materials with a unique combination of properties: the robustness and solvent resistance of thermosets, coupled with the reprocessability of thermoplastics. researchgate.net This dual nature is highly desirable for sustainable and high-performance applications.

Engineering Reprocessable and Recyclable Polymer Systems with this compound

The push towards a circular economy has intensified the research and development of reprocessable and recyclable polymer systems. Dibutyltin catalysts are instrumental in engineering such materials, particularly within the polyurethane and poly(thiourethane) families. mdpi.commdpi.com By incorporating dynamic covalent chemistry, these thermosetting polymers can be broken down and reformed, a characteristic traditionally associated with thermoplastics. mdpi.com

The reprocessability of these polymers is typically achieved through hot-pressing, where the material is heated above its topology freezing transition temperature (Tv). mdpi.com Above this temperature, the dynamic bond exchange reactions become sufficiently fast to allow the polymer to flow and be molded into a new shape. mdpi.com Upon cooling, the network structure is locked in again, and the material regains its solid-state properties.

Several studies have highlighted the successful reprocessing of polyurethane networks catalyzed by dibutyltin compounds. For example, polyurethane films have been cut into pieces, hot-pressed, and reformed into homogeneous films with significant recovery of their original mechanical properties. mdpi.com The efficiency of this recycling process is a key area of investigation, with research focusing on optimizing catalyst concentration and reprocessing conditions to maximize property retention over multiple recycling cycles. mdpi.com

The ability to chemically recycle these polymers back to their monomeric constituents is another significant advantage. nih.gov For certain systems, this offers a closed-loop recycling pathway, further enhancing their sustainability credentials. nih.gov

Modulation of Material Performance through this compound Incorporation

The inclusion of dibutyltin compounds in polymer formulations extends beyond enabling adaptability and recyclability; it also provides a means to finely tune the material's performance characteristics.

Influence on Thermal Stability and Degradation Behavior of Polymers

Dibutyltin compounds can significantly influence the thermal stability of polymers. In the context of Poly(vinyl chloride) (PVC), organotin stabilizers, a class that includes dibutyltin derivatives, are known to enhance thermal stability by replacing labile chlorine atoms in the polymer backbone with more stable groups. acs.org This "mending" of the polymer structure prevents the initiation of thermal degradation. acs.org

| Stabilizer System | Effect on Thermal Stability | Reference |

|---|---|---|

| P(DBTM/St/MA) | Highest thermal stability | pleiades.online |

| P(DBTM/St) | High thermal stability | pleiades.online |

| P(DBTM/St/NPMI) | Moderate thermal stability | pleiades.online |

| P(DBTM/St/NCPMI) | Lower thermal stability | pleiades.online |

| P(DBTM/St/NNOPMI) | Lowest thermal stability | pleiades.online |

Impact on Mechanical Properties (e.g., Viscoelasticity, Stress-Relaxation)

The viscoelastic properties of polymers, which describe their combined viscous and elastic behavior, are profoundly affected by the presence of dynamic crosslinks facilitated by dibutyltin catalysts. uobabylon.edu.iqfiveable.me A key characteristic of vitrimers and other CANs is their ability to undergo stress relaxation at elevated temperatures. upc.eduresearchgate.net When a constant strain is applied, the internal stress within the material gradually dissipates over time as the polymer chains rearrange through the dynamic bond exchange mechanism. nih.gov

The rate of stress relaxation is a critical parameter that is directly influenced by the catalyst concentration and temperature. upc.edu This behavior can be quantified through stress-relaxation experiments, where the decay of modulus over time is measured. researchgate.net The data from these experiments can be used to determine the activation energy of the rearrangement process, providing insight into the kinetics of the bond exchange. upc.edu

The ability to control viscoelastic properties is essential for many applications. For example, in the development of low-stress dental composites, stress relaxation mechanisms are crucial for reducing polymerization-induced stress, which can lead to premature failure of the restoration. researchgate.net Similarly, understanding and tailoring the viscoelastic response is vital for applications requiring shape memory or self-healing capabilities. researchgate.net

Optical Applications and Refractive Index Modulation in Poly(thiourethanes)

Poly(thiourethanes) are highly valued in the optical industry for their high refractive indices, which allow for the production of thinner and lighter lenses. researchgate.netepo.org The incorporation of sulfur atoms into the polymer backbone is a key reason for this high refractive index. researchgate.net Dibutyltin compounds, such as dibutyltin dichloride, are often used as catalysts in the synthesis of these materials. researchgate.netgoogle.com

The catalyst ensures a complete and homogeneous polymerization, leading to a network with excellent optical clarity and transparency. researchgate.net The resulting poly(thiourethane) thermosets can achieve high refractive indices (e.g., around 1.66) while maintaining good mechanical properties, such as high tensile strength, making them suitable for demanding optical applications like eyeglass lenses. researchgate.net

The ability to modulate the refractive index is an important aspect of optical material design. mdpi.com While the primary determinant of the refractive index is the chemical composition of the monomers, the catalyst plays a crucial role in achieving the desired network structure and, consequently, the final optical performance of the material. researchgate.net

Analytical Methodologies for Dibutyltin Mercaptopropionate Detection and Speciation

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of organotin compounds, providing the necessary separation of different species from each other and from matrix interferences before quantification. researchgate.net The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Organotin Speciation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for the speciation of organotin compounds due to its high resolution and sensitivity. gnest.org However, organotin compounds like dibutyltin (B87310) derivatives are generally polar, non-volatile, and thermally unstable, making them unsuitable for direct GC analysis. rsc.org

To overcome this, a derivatization step is required to convert the ionic organotins into more volatile and thermally stable species. rsc.org Common derivatization methods include:

Ethylation: Using reagents like sodium tetraethylborate (NaBEt₄). rsc.org

Hydride Generation: Reaction with sodium borohydride (B1222165) (NaBH₄) to form volatile tin hydrides. gnest.orgrsc.org

Alkylation: Employing Grignard reagents. rsc.org

Following derivatization, the volatile analytes are separated on a GC column and detected by a mass spectrometer, which provides definitive identification based on the mass-to-charge ratio of the fragmented ions. Recent innovative protocols have also explored the analysis of underivatized chlorinated organotin compounds using GC-triple quadrupole mass spectrometry (GC-MS/MS), which simplifies sample treatment.

Table 1: Illustrative GC-MS Parameters for Organotin Speciation Analysis

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Derivatization Agent | Sodium tetraethylborate (NaBEt₄) | rsc.org |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | arpat.toscana.it |

| Injection Mode | Splitless | psu.edu |

| Carrier Gas | Helium | nih.gov |

| Oven Temperature Program | Initial 50-80°C, ramped to ~280-300°C | arpat.toscana.it |

| Ionization Mode | Electron Ionization (EI) | rsc.org |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |

High-Performance Liquid Chromatography (HPLC) Applications